

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of Ethyl 2-methyl-3-nitroacrylate

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Compound of Interest

Compound Name: Ethyl 2-methyl-3-nitroacrylate

Cat. No.: B15052258

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Executive Summary

Ethyl 2-methyl-3-nitroacrylate (E2M3NA) is a critical electrophilic intermediate used in the synthesis of heterocyclic scaffolds and Michael addition adducts for pharmaceutical development. Its structural integrity is defined by the interplay between the electron-withdrawing nitro group and the conjugated ester functionality.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of E2M3NA. Unlike generic spectral libraries, we dissect the mechanistic causality of ion formation, specifically contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) and differentiating E2M3NA from its non-methylated analog, ethyl 3-nitroacrylate. This comparison is essential for verifying synthetic purity and identifying metabolic degradation products in early-stage drug discovery.

Instrumental Configuration & Methodology

To obtain reproducible fragmentation data, the following instrumental parameters are recommended. These protocols ensure sufficient ionization while minimizing thermal

degradation prior to detection.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

- Inlet: Split/Splitless (Split ratio 20:1 recommended to prevent saturation).
- Inlet Temperature: 200°C (Avoid excessive heat to prevent thermal nitro-elimination).
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
- Ionization: Electron Impact (EI) at 70 eV.
- Source Temperature: 230°C.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)[3]

- Ionization: Electrospray Ionization (ESI) – Positive/Negative Mode switching.
- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes [M+H]⁺ formation).
- Cone Voltage: 20-30 V (optimized for molecular ion transmission).

Fragmentation Analysis: Mechanistic Pathways

The fragmentation of E2M3NA (MW = 159.14 Da) under Electron Impact (70 eV) is governed by two competing forces: the lability of the nitro group and the stability of the conjugated acrylate system.

Primary Fragmentation Channels (EI)

Fragment Ion (m/z)	Identity	Mechanistic Origin
159	$[M]^{+}$	Molecular ion. Typically weak intensity due to the labile nitro group.
129	$[M - NO]^{+}$	Nitro-Nitrite Rearrangement: Isomerization of the nitro group (-NO ₂) to a nitrite (-ONO) followed by loss of nitric oxide (NO).
114	$[M - OEt]^{+}$	Acylium Ion Formation: Cleavage of the ethoxy group from the ester. Stabilized by resonance with the double bond.
113	$[M - NO_2]^{+}$	Direct Nitro Loss: Homolytic cleavage of the C-N bond. A dominant pathway for nitroalkenes.
68	$[M - NO_2 - OEt]^{+}$	Cumulative Loss: Loss of both functional groups, leaving the hydrocarbon backbone (C ₄ H ₄).

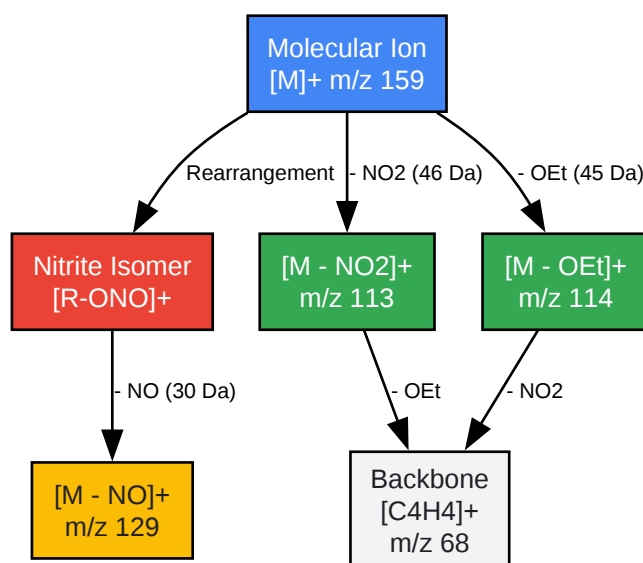
The Nitro-Nitrite Rearrangement

A critical diagnostic feature for

-unsaturated nitro compounds is the Nitro-Nitrite Rearrangement.^[2] Under EI conditions, the nitro oxygen attacks the

-carbon or undergoes a 1,3-shift, isomerizing to a nitrite ester. This unstable intermediate expels NO (30 Da), yielding an $[M-30]^{+}$ peak (m/z 129). This pathway distinguishes conjugated nitroalkenes from saturated nitro compounds, where simple NO₂ loss dominates.

Visualization of Fragmentation Pathways



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Figure 1: Mechanistic fragmentation tree for **Ethyl 2-methyl-3-nitroacrylate** under 70 eV Electron Impact.

Comparative Analysis: Performance & Alternatives

To validate the identity of E2M3NA, it must be compared against its structural analogs and analyzed using complementary ionization techniques.

Structural Comparison: vs. Ethyl 3-nitroacrylate

The primary "alternative" in synthesis is the non-methylated analog, Ethyl 3-nitroacrylate. Distinguishing these two is vital as the methyl group significantly alters reactivity (steric hindrance) and bioactivity.

Feature	Ethyl 2-methyl-3-nitroacrylate (Product)	Ethyl 3-nitroacrylate (Alternative)	Diagnostic Difference
Molecular Weight	159 Da	145 Da	Shift of 14 Da (CH ₂ unit).
Base Peak Region	m/z 113 ([M-NO ₂] ⁺) & 114 ([M-OEt] ⁺)	m/z 99 ([M-NO ₂] ⁺) & 100 ([M-OEt] ⁺)	Consistent -14 Da shift in all major fragments.
Methyl Loss	Possible minor peak [M-15] ⁺ (m/z 144)	Absent	Presence of [M-15] ⁺ confirms the methyl group.
Stability	Higher (Methyl group stabilizes double bond)	Lower	E2M3NA shows a slightly more intense molecular ion.

Technique Comparison: EI vs. ESI

For drug development workflows, selecting the right ionization mode is crucial for sensitivity vs. structural information.

- Electron Impact (EI):
 - Pros: Provides a rich "fingerprint" of fragments (m/z 113, 114, 68) for positive structural identification.
 - Cons: Molecular ion (m/z 159) is often weak or absent due to rapid fragmentation.
- Electrospray Ionization (ESI):
 - Pros: Soft ionization preserves the molecular ion. Observed as [M+H]⁺ (m/z 160) or [M+NH₄]⁺ (m/z 177).
 - Cons: Limited fragmentation; poor structural diagnostics without MS/MS (tandem MS).

Recommendation: Use GC-EI-MS for purity analysis and raw material identification. Use LC-ESI-MS for pharmacokinetic (PK) studies where quantitation of the intact parent molecule is required.

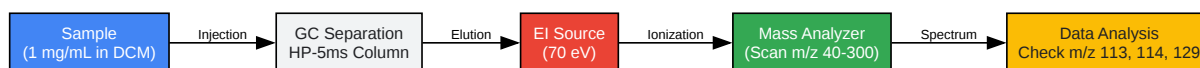
Experimental Protocol: Identification Workflow

This protocol outlines the step-by-step process to confirm the identity of an unknown sample suspected to be E2M3NA.

Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol if leaving for extended periods to prevent transesterification.
- Filtration: Filter through a 0.22 μm PTFE syringe filter to remove particulates.
- Vialing: Transfer to an amber autosampler vial (protects nitro group from photodegradation).

Workflow Diagram



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Figure 2: Standard Operating Procedure (SOP) workflow for GC-MS identification.

Data Validation Criteria

A sample is confirmed as **Ethyl 2-methyl-3-nitroacrylate** if:

- Retention Time: Matches standard (typically elutes later than non-methylated analogs).
- Molecular Ion: Trace presence of m/z 159 (EI) or dominant m/z 160 (ESI+).
- Fragment Ratio: Presence of m/z 113 and 114.
- Nitrite Marker: Distinct peak at m/z 129 (indicative of nitro-alkene).

References

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